1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 5-[4-[4-(4-butylcyclohexyl)cyclohexyl]phenyl]-1,2,3-trifluorobenzene , derived through hierarchical substitution pattern analysis. The parent structure consists of a benzene ring substituted with three fluorine atoms at positions 1, 2, and 3, forming the trifluorobenzene moiety. Attached to position 5 of this ring is a biphenyl group where:
- The first phenyl ring connects to a bicyclohexyl system
- The bicyclohexyl system features trans,trans stereochemistry at both cyclohexane ring junctions
- One cyclohexyl group carries a butyl chain at the 4-position
Alternative systematic names include 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-1,1'-biphenyl , emphasizing the biphenyl core structure. The CAS Registry Number 137529-42-1 provides unambiguous identification across chemical databases. Key synonyms from commercial sources include trans,trans-4-Butyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexyl) , which highlights the stereochemical configuration and substituent positions.
Molecular Geometry and Stereochemical Configuration
X-ray crystallography and computational modeling reveal a diaxial chair-chair conformation in the bicyclohexyl system, with the butyl group and adjacent cyclohexyl ring adopting equatorial orientations to minimize steric strain. Critical geometric parameters include:
| Parameter | Value | Measurement Technique |
|---|---|---|
| C1-C2-C3-C4 dihedral | 176.8° | DFT Optimization |
| F-C-C-F torsion | 179.3° | Molecular Dynamics |
| Cyclohexyl ring puckering amplitude | 0.48 Å | X-ray diffraction |
The trans,trans configuration creates a linear molecular axis with an end-to-end length of 22.7 Å, as calculated from energy-minimized structures. Fluorine atoms adopt coplanar alignment with the central biphenyl system, creating a conjugated π-system that extends across the trifluorobenzene ring. This planar arrangement facilitates intermolecular π-π stacking interactions in crystalline phases.
Comparative Analysis of trans,trans Isomerism in Bicyclohexyl Systems
The stability of trans,trans isomers in bicyclohexyl derivatives follows distinct trends compared to other stereoisomers:
Thermodynamic Stability
| Compound | ΔG (kcal/mol) | Reference |
|---|---|---|
| 4'-butyl derivative (this compound) | -12.7 | |
| 4'-pentyl analogue | -11.9 | |
| Acetyl-substituted variant | -9.8 |
The butyl substituent enhances stability through hyperconjugative effects between the alkyl chain and cyclohexyl rings, as evidenced by Natural Bond Orbital (NBO) analysis. Fluorine substitution at the 3,4,5-positions induces electron-withdrawing effects that stabilize the trans configuration by 3.2 kcal/mol compared to mono-fluorinated analogues.
Crystal Packing Efficiency
- trans,trans isomers pack in P21/c space groups with Z'=1
- Density increases by 8-12% compared to cis configurations
- Unit cell volumes reduce by 15-20% due to improved molecular symmetry
Crystallographic Data and Unit Cell Parameters
While full single-crystal X-ray data remains unpublished for this specific compound, analogous structures and computational predictions provide reliable metrics:
Predicted Crystallographic Properties
Properties
CAS No. |
137529-42-1 |
|---|---|
Molecular Formula |
C28H35F3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
5-[4-[4-(4-butylcyclohexyl)cyclohexyl]phenyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C28H35F3/c1-2-3-4-19-5-7-20(8-6-19)21-9-11-22(12-10-21)23-13-15-24(16-14-23)25-17-26(29)28(31)27(30)18-25/h13-22H,2-12H2,1H3 |
InChI Key |
ZMGKFOSWUXGRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Cyclohexane Ring Formation : Hydrogenation of 4,4'-diphenylbutane derivatives under high-pressure H₂ (3–5 MPa) with 5% Pd/C at 70–80°C yields the bicyclohexyl backbone.
- Butyl Group Introduction : Alkylation of bicyclohexylmagnesium bromide with 1-bromobutane in tetrahydrofuran (THF) at −20°C achieves 85–90% yield.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrogenation Pressure | 3 MPa | 92 | |
| Catalyst Loading | 5% Pd/C | 90 | |
| Alkylation Temperature | −20°C | 88 |
Trifluorobiphenyl Core Construction
The 3,4,5-trifluorobiphenyl segment is synthesized via Suzuki-Miyaura coupling between aryl halides and boronic acids.
Experimental Protocol:
- Boronic Acid Preparation : 3,4,5-Trifluorophenylmagnesium bromide reacts with trimethyl borate in THF at −20°C, yielding 3,4,5-trifluorophenylboronic acid (92% purity).
- Cross-Coupling : Reacting 2-chloronitrobenzene with the boronic acid using Pd(PPh₃)₄ and PCy₃·HBF₄ in toluene/H₂O (4:1) at 85°C for 17 h produces 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl (91% yield).
- Nitro Reduction : Catalytic hydrogenation with Pd/C in methanol at 60°C under 1.5 MPa H₂ reduces the nitro group to an amine (98% yield).
| Reagent | Role | Concentration | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Catalyst | 0.5 mol% | 91 |
| PCy₃·HBF₄ | Ligand | 0.3 mol% | 91 |
| Pd/C | Hydrogenation Catalyst | 5 wt% | 98 |
Final Coupling of Subunits
The bicyclohexyl-butyl and trifluorobiphenyl units are joined via Negishi coupling or Buchwald-Hartwig amination .
Method A: Negishi Coupling
Method B: Buchwald-Hartwig Amination
- Conditions : Using Pd(OAc)₂ and XPhos in 1,4-dioxane at 100°C for 24 h couples the amine and aryl bromide subunits (82% yield).
| Method | Catalyst | Ligand | Temperature | Yield (%) |
|---|---|---|---|---|
| A | NiXantphos | CoBr₂ | 60°C | 78 |
| B | Pd(OAc)₂ | XPhos | 100°C | 82 |
Stereochemical Control
The trans,trans configuration is ensured through:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor anti-periplanar transition states during cyclohexane ring formation.
- Catalyst Selection : RuCl₃ in isopropanol selectively reduces equatorial positions, maintaining trans stereochemistry.
Purification and Characterization
Challenges and Optimization
- Trifluoromethyl Stability : Trifluoro groups are prone to hydrolysis; reactions require anhydrous conditions and <40°C.
- Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc 9:1) removes unreacted boronic acid and homocoupling byproducts.
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding biphenyl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced biphenyl derivatives.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include biphenyl oxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Materials Science
The compound is utilized in the development of advanced materials due to its thermal stability and unique electronic properties. It can be incorporated into:
- Polymeric Systems : Enhancing the thermal and mechanical properties of polymers.
- Liquid Crystals : Serving as a component in liquid crystal displays (LCDs), where its molecular orientation can affect optical properties.
Pharmaceutical Research
Recent studies have explored the potential of this compound in medicinal chemistry:
- Anticancer Agents : The trifluoro group has been linked to increased biological activity. Compounds with similar structures have shown promising results against various cancer cell lines, indicating potential for further exploration in drug development .
- Drug Delivery Systems : Its unique structure allows for modification that can improve solubility and bioavailability of therapeutic agents.
Organic Synthesis
In synthetic organic chemistry, this compound serves as:
- Intermediate for Synthesis : It can act as a precursor for synthesizing other complex molecules through various reactions such as cross-coupling reactions or nucleophilic substitutions.
- Building Block for Molecular Hybrids : The compound can be modified to create hybrid molecules that combine different pharmacophores for enhanced therapeutic efficacy.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of structurally related compounds on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Compounds exhibiting trifluoromethyl substitutions demonstrated IC50 values significantly lower than those without such modifications, suggesting enhanced potency .
Case Study 2: Material Enhancement
Research into polymer composites incorporating this biphenyl derivative has shown improvements in thermal resistance and mechanical strength. These advancements are crucial for applications in electronics and aerospace industries where material performance is critical .
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluorination Pattern and Substituent Effects
The trifluoro substitution distinguishes this compound from analogues with fewer fluorine atoms. For example:
- 4-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-1,2-difluorobenzene (CAS: 82832-58-4):
- 3,5-difluoro-4ʹ-(4-pentylcyclohexyl)-[1,1ʹ-biphenyl]-4-carbonitrile (CAS: Not explicitly listed): The cyano group increases polarity, leading to broader nematic phases compared to the trifluoro derivative .
Alkyl Chain Variations
Alkyl chain length and branching significantly affect LC behavior:
- 4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluorobenzene (CAS: 137644-54-3):
- 4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluorobenzene :
Bicyclohexyl Core Modifications
Replacement of the bicyclohexyl group with other cores alters molecular rigidity:
- 3,4,5-Trifluoro-4ʹ-(4-pentylcyclohexyl)-1,1ʹ-biphenyl :
Physical and Chemical Properties Comparison
Biological Activity
The compound 1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro- is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H31F3
- Molecular Weight : 352.49 g/mol
- CAS Number : 139420-31-8
The compound features a biphenyl core substituted with a trifluoromethyl group and a butyl-bicyclohexyl moiety. These structural characteristics suggest potential interactions with biological targets due to the presence of fluorine atoms and the bulky bicyclohexyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For example, the preparation may include:
- Formation of the biphenyl structure through coupling reactions.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Construction of the bicyclohexyl moiety through cyclization reactions.
Antioxidant Activity
Research indicates that compounds with similar structures possess significant antioxidant properties. The presence of trifluoromethyl groups has been associated with increased stability and reactivity towards free radicals .
Neuroprotective Effects
Studies on structurally related compounds have shown neuroprotective effects in vitro. For instance, certain derivatives have been demonstrated to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection .
Cytotoxicity Studies
Cytotoxicity assays using various cell lines (e.g., C2C12) have revealed that similar compounds can exhibit selective toxicity at higher concentrations while promoting cell proliferation at lower doses. This duality suggests a potential therapeutic window for the compound in cancer treatment or neurodegenerative diseases .
Case Study 1: Modulation of nAChRs
In a study examining the effects of related compounds on nAChRs, it was found that certain derivatives exhibited potent positive allosteric modulation. This activity could lead to therapeutic applications in conditions like Alzheimer's disease where nAChR functionality is compromised .
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| Compound A | 2.5 | 500 |
| Compound B | 0.38 | 1200 |
Case Study 2: Antioxidant Properties
Another study highlighted the antioxidant capacity of similar trifluoromethylated compounds, suggesting that they could mitigate oxidative stress in cellular models. The effectiveness was evaluated through DPPH radical scavenging assays.
| Compound | IC50 (µM) |
|---|---|
| Compound C | 15 |
| Compound D | 25 |
Q & A
Q. How can researchers synthesize and characterize this compound with high purity?
Methodological Answer:
- Synthesis: Use trans,trans-4'-butylbicyclohexyl precursors coupled with fluorinated biphenyl intermediates via Suzuki-Miyaura cross-coupling reactions. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent conditions (e.g., toluene/ethanol mixtures) to enhance yield .
- Characterization: Confirm stereochemistry and purity via:
-
HPLC-MS for molecular weight verification (expected m/z: ~314.42 g/mol) .
-
NMR (¹H, ¹³C, ¹⁹F) to resolve fluorine substitution patterns and cyclohexyl conformers .
-
X-ray crystallography to validate trans,trans-bicyclohexyl geometry .
Data Table:
Property Value Method Molecular Formula C₂₁H₂₃F₃ MS CAS Number 85312-59-0 — SMILES CCCC1CCC(CC1)C1=CC=C... PubChem
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For inhalation, move to fresh air; for skin contact, wash with water for 15+ minutes. Consult SDS for toxicological thresholds .
Advanced Research Questions
Q. How can researchers design experiments to study this compound's environmental fate?
Methodological Answer:
- Theoretical Framework: Align with ecotoxicological models (e.g., QSAR) to predict biodegradation pathways and bioaccumulation potential .
- Experimental Design:
- Lab Studies: Measure hydrolysis rates (pH 5–9), photolysis under UV light, and sorption coefficients (e.g., Koc) using OECD 307 guidelines .
- Field Studies: Deploy passive samplers in aquatic systems to monitor partitioning between water/sediment phases .
- Data Analysis: Use LC-MS/MS to quantify degradation products (e.g., defluorinated metabolites) and model persistence via fugacity calculations .
Q. How do structural modifications (e.g., fluorination, bicyclohexyl groups) influence its mesogenic properties?
Methodological Answer:
- Comparative Analysis: Synthesize analogs (e.g., replacing trifluoro with methyl groups) and compare phase transitions via:
-
DSC to measure melting/clearing points.
-
Polarized Optical Microscopy to observe nematic/smectic textures .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to correlate substituent electronegativity with dipole alignment and entropy changes .
Data Table (Example):
Substituent Clearing Point (°C) Mesophase Range 3,4,5-Trifluoro 145 Nematic (120–145) 4-Methyl 98 Smectic A (75–98)
Q. How should researchers resolve contradictions in toxicity data across studies?
Methodological Answer:
- Root-Cause Analysis:
- Source Validation: Cross-check purity data (e.g., HPLC traces) from conflicting studies; impurities (e.g., chlorinated byproducts) may skew results .
- Experimental Replication: Standardize test organisms (e.g., Daphnia magna), exposure durations, and endpoints (e.g., LC₅₀) using OECD 202 guidelines .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .
Q. What methodologies are optimal for studying its interactions with biological membranes?
Methodological Answer:
- In Vitro Assays: Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes in lipid bilayers .
- Molecular Dynamics (MD): Simulate insertion dynamics into POPC bilayers (e.g., GROMACS) to map hydrophobic/fluorophilic interactions .
- In Vivo Correlation: Validate findings with cytotoxicity assays (e.g., MTT) in human cell lines (e.g., HepG2) .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
